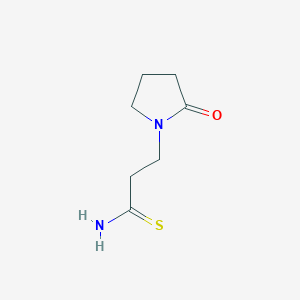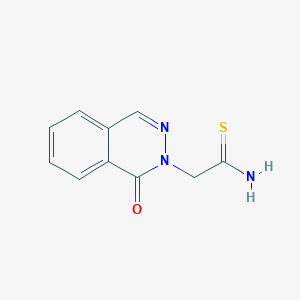
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide (2-ODET) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazine family, which includes compounds with a variety of biological activities. 2-ODET has been studied for its ability to affect biochemical and physiological processes in a number of different organisms.
Wissenschaftliche Forschungsanwendungen
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress in cell culture models, as well as to investigate the role of oxidative stress in diseases such as cancer. It has also been used to study the effects of oxidative stress on the immune system, and to investigate the role of oxidative stress in the development of neurodegenerative diseases.
Wirkmechanismus
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been found to act as an antioxidant, meaning that it can protect cells from the damaging effects of oxidative stress. It does this by reacting with reactive oxygen species (ROS) and reducing their levels. This reduces the amount of oxidative damage to cells, which can help to protect them from disease.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of ROS, which can protect cells from oxidative damage. It has also been found to reduce inflammation, which can help to protect cells from damage caused by inflammatory processes. It has also been found to reduce levels of pro-inflammatory cytokines, which can help to reduce the risk of disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide in laboratory experiments has a number of advantages. It is easy to synthesize, and can be easily purified to a high level of purity. It is also relatively inexpensive, making it a cost-effective tool for research. The main limitation of using this compound in laboratory experiments is that it is not as effective as some other compounds at reducing oxidative stress.
Zukünftige Richtungen
The potential future directions of research using 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide include further investigation of its antioxidant effects, its potential to reduce inflammation, and its ability to reduce levels of pro-inflammatory cytokines. Further research could also investigate its potential to be used as a therapeutic agent for the treatment of diseases associated with oxidative stress and inflammation. Additionally, further research could investigate the potential of this compound to be used as an adjuvant to enhance the effectiveness of other therapeutic agents. Finally, research could explore the potential of this compound to be used as a tool to study the effects of oxidative stress in different organisms.
Synthesemethoden
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide can be synthesized using a two-step process. The first step involves the reaction of 1,2-dihydrophthalazine with ethanethioamide in a solvent such as acetonitrile. The second step involves the oxidation of the resulting product with hydrogen peroxide in the presence of a base, such as potassium carbonate. The reaction yields a product with a purity of up to 99%.
Eigenschaften
IUPAC Name |
2-(1-oxophthalazin-2-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQQTYKBFFCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)
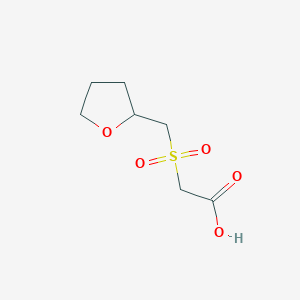
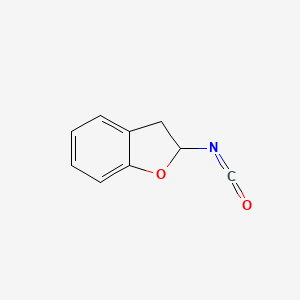

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)
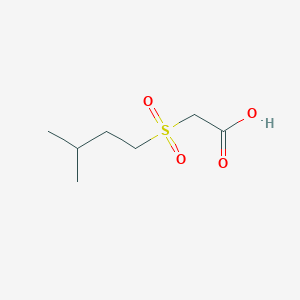
![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)

![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

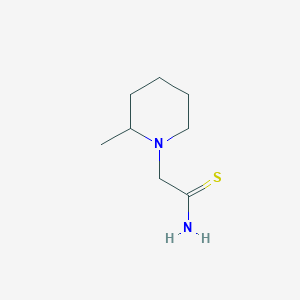
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)
